Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
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Overview
Description
Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of trifluoromethylthio groups attached to an ethenamine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- typically involves the reaction of N,N-diethyl-ethenamine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to trifluoromethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted ethenamine derivatives.
Scientific Research Applications
Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Ethenamine, N,N-diethyl-2,2-bis[(trichloromethyl)thio]-: Similar structure but with trichloromethylthio groups instead of trifluoromethylthio groups.
Ethenamine, N,N-diethyl-2,2-bis[(methylthio)thio]-: Contains methylthio groups instead of trifluoromethylthio groups.
Uniqueness: Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability.
Properties
IUPAC Name |
N,N-diethyl-2,2-bis(trifluoromethylsulfanyl)ethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6NS2/c1-3-15(4-2)5-6(16-7(9,10)11)17-8(12,13)14/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXVMVAPCFDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C(SC(F)(F)F)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449817 |
Source
|
Record name | Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85572-01-6 |
Source
|
Record name | Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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